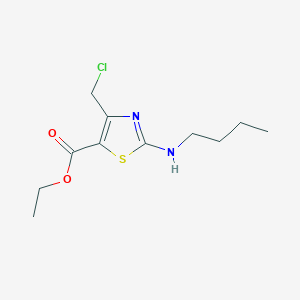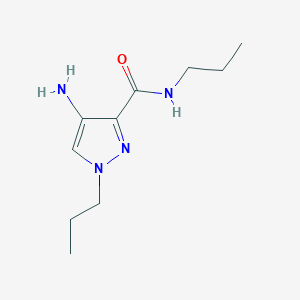![molecular formula C9H15NO4S B2641652 Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate CAS No. 2248268-51-9](/img/structure/B2641652.png)
Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is an organic compound with an intriguing structural composition and a variety of potential applications. This compound is characterized by the presence of a thieno[2,3-c]pyrrole ring system with several stereocenters, making its synthesis and study quite interesting.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate typically begins with the preparation of the thieno[2,3-c]pyrrole core. This can involve the cyclization of suitable precursors under specific conditions that encourage the formation of the desired stereochemistry. Common steps include:
Cyclization Reactions: Using cyclic anhydrides and suitable amines to form the thieno[2,3-c]pyrrole core.
Introduction of the Methyl Ester: Esterification reactions, often using methanol and a catalytic amount of acid, to introduce the methyl ester group at the desired position.
Oxidation and Reduction Reactions: To achieve the correct oxidation state at various positions within the molecule.
Industrial Production Methods: On an industrial scale, these methods would be optimized for yield and purity, often involving:
Flow Chemistry Techniques: To ensure a continuous and efficient production process.
Catalyst Selection: For specific steps to enhance reaction rates and selectivity.
Purification Techniques: Including recrystallization and chromatographic methods to isolate the desired compound.
Types of Reactions:
Oxidation Reactions: The compound may undergo oxidation at various positions on the ring system, which could be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of specific functional groups within the molecule using reagents such as lithium aluminum hydride.
Substitution Reactions: Nucleophilic or electrophilic substitution can occur, particularly at positions adjacent to the ester or within the thieno[2,3-c]pyrrole ring system.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Formation of carboxylic acids or ketones depending on the starting material.
Reduction Products: Alcohols or amines if nitro groups or carbonyls are present.
Substitution Products: Depending on the substituents, varied functionalized derivatives of the original compound.
Scientific Research Applications
This compound finds applications across various fields including:
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in asymmetric catalysis.
Biology:
Biological Probes: Used to study enzyme mechanisms and metabolic pathways.
Medicine:
Pharmaceutical Development: Potentially as a scaffold for drug development due to its stereochemical complexity and functional groups.
Industry:
Material Science: Component in the design of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate involves its interaction with specific molecular targets, often enzymes or receptors within biological systems. The presence of the dioxo and ester groups allows it to interact with active sites of enzymes, potentially inhibiting their function or altering their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: Potential inhibition of serine proteases or other hydrolases.
Signal Transduction Pathways: May interfere with signaling pathways by binding to key proteins involved in cellular communication.
Comparison with Similar Compounds
Methyl 2-[(3S,3aR,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Methyl 2-[(3R,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Properties
IUPAC Name |
methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-14-9(11)2-6-5-15(12,13)8-4-10-3-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMXOQJTOHMRB-BWZBUEFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CS(=O)(=O)C2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CS(=O)(=O)[C@H]2[C@@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641570.png)

![3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2641572.png)


![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)

![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)



![3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2641584.png)
![N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2641586.png)
![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)
